2-Amino-6-ethoxy-3-phenylquinoline
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Overview
Description
2-Amino-6-ethoxy-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C17H16N2O. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound is particularly noted for its potential in proteomics research and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-ethoxy-3-phenylquinoline typically involves the reaction of appropriate quinoline derivatives with ethoxy and phenyl substituents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base. The reaction conditions often include heating under reflux and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or the use of green chemistry principles. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-ethoxy-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
2-Amino-6-ethoxy-3-phenylquinoline has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-6-ethoxy-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2-Amino-3-phenylquinoline: Another quinoline derivative with similar structural features but different substituents.
6-Ethoxy-3-phenylquinoline: Lacks the amino group, leading to different chemical properties and applications.
Uniqueness: 2-Amino-6-ethoxy-3-phenylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6-ethoxy-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2O/c1-2-20-14-8-9-16-13(10-14)11-15(17(18)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19) |
InChI Key |
MSZVQTPTTUHFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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